molecular formula C8H9N3S B13168678 1-methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine

1-methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13168678
M. Wt: 179.24 g/mol
InChI Key: XVHCJGQXQZJNEB-UHFFFAOYSA-N
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Description

1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a thiophene ring at the 5-position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 1-methyl-1H-pyrazole and thiophene-2-carboxylic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the double bonds within the ring structure.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism by which 1-methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. Molecular docking studies can provide insights into these interactions.

    Material Science: In materials applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.

Comparison with Similar Compounds

    1-Methyl-5-(thiophen-2-yl)-1H-pyrazole: Lacks the amino group at the 4-position.

    5-(Thiophen-2-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrazole ring.

    2-Amino-1,3,4-thiadiazole: Features a thiadiazole ring with an amino group at the 2-position.

Uniqueness: 1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole and thiophene rings, as well as the amino group at the 4-position. This combination of structural features imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-methyl-5-thiophen-2-ylpyrazol-4-amine

InChI

InChI=1S/C8H9N3S/c1-11-8(6(9)5-10-11)7-3-2-4-12-7/h2-5H,9H2,1H3

InChI Key

XVHCJGQXQZJNEB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=CS2

Origin of Product

United States

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